molecular formula C28H19N3O B5141992 N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide

N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No. B5141992
M. Wt: 413.5 g/mol
InChI Key: FBYUZPNMUUMCEI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide, also known as MDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MDP belongs to the phenazine family of compounds and has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. In

Scientific Research Applications

N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. In addition, N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to exhibit anti-microbial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Finally, future research could focus on developing more potent and less toxic derivatives of N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide for use in vivo.

Synthesis Methods

N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide with phenylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction, on the other hand, involves the reaction of 4-bromo-N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide with an amine in the presence of a palladium catalyst and a base.

properties

IUPAC Name

N-(4-methylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O/c1-17-10-13-19(14-11-17)29-28(32)18-12-15-24-25(16-18)31-27-23-9-5-3-7-21(23)20-6-2-4-8-22(20)26(27)30-24/h2-16H,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYUZPNMUUMCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide

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